![molecular formula C20H19BrN4OS B6490462 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide CAS No. 1357749-58-6](/img/structure/B6490462.png)
2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, which the compound is a part of, has been a topic of interest due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyridazin-3(2H)-one skeleton, which is a privileged structure that attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Scientific Research Applications
- The synthesized compound 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) demonstrated potent cyclooxygenase-2 (COX-2) inhibitory efficacy with an IC50 value of 0.19 mM . COX-2 inhibitors play a crucial role in managing pain and inflammation, making this compound relevant for analgesic drug development.
- 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) exhibited consistent anti-inflammatory activity, surpassing that of celecoxib in a carrageenin rat paw edema model . Its potential as an anti-inflammatory agent warrants further investigation.
- In addition to its anti-inflammatory effects, 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) showed milder ulcer scoring compared to indomethacin in ulcerogenicity screening . This suggests a favorable safety profile.
- While not directly reported for this compound, pyridazinone derivatives have shown antibacterial properties . Further exploration could reveal its potential against specific bacterial strains.
- Pyridazinones, as a class, have demonstrated diverse activities, including antimicrobial, antidepressant, anti-hypertensive, antiplatelet, and herbicidal effects . Investigating whether our compound shares any of these properties could be valuable.
Analgesic Activity
Anti-Inflammatory Properties
Ulcerogenicity Screening
Antibacterial Activity
Other Pharmacological Activities
properties
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(2-bromo-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS/c1-14-7-8-17(16(21)11-14)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOCDYXMIJPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Benzylamino)pyridazin-3-YL]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.